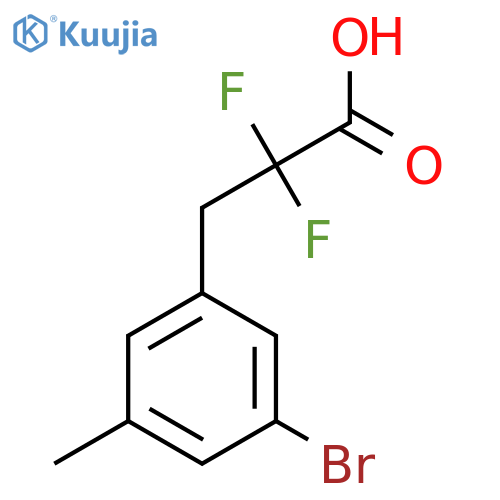Cas no 2229619-32-1 (3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid)

2229619-32-1 structure
商品名:3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid
- 2229619-32-1
- EN300-1955776
-
- インチ: 1S/C10H9BrF2O2/c1-6-2-7(4-8(11)3-6)5-10(12,13)9(14)15/h2-4H,5H2,1H3,(H,14,15)
- InChIKey: IIEDITRTZAIXGN-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)C=C(C=1)CC(C(=O)O)(F)F
計算された属性
- せいみつぶんしりょう: 277.97540g/mol
- どういたいしつりょう: 277.97540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1955776-1.0g |
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid |
2229619-32-1 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1955776-0.1g |
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid |
2229619-32-1 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1955776-10g |
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid |
2229619-32-1 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1955776-5g |
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid |
2229619-32-1 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1955776-5.0g |
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid |
2229619-32-1 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1955776-1g |
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid |
2229619-32-1 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1955776-10.0g |
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid |
2229619-32-1 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1955776-0.5g |
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid |
2229619-32-1 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1955776-2.5g |
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid |
2229619-32-1 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1955776-0.25g |
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid |
2229619-32-1 | 0.25g |
$906.0 | 2023-09-17 |
3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid 関連文献
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
2229619-32-1 (3-(3-bromo-5-methylphenyl)-2,2-difluoropropanoic acid) 関連製品
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 249916-07-2(Borreriagenin)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 13769-43-2(potassium metavanadate)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
